Rel-(1R,2R)-2-((6-methoxypyridin-3-yl)amino)cyclopentan-1-ol
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Overview
Description
Rel-(1R,2R)-2-((6-methoxypyridin-3-yl)amino)cyclopentan-1-ol is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a cyclopentane ring substituted with an amino group linked to a methoxypyridine moiety, making it an interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2R)-2-((6-methoxypyridin-3-yl)amino)cyclopentan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclopentanone and 6-methoxypyridine.
Formation of Intermediate: The cyclopentanone is subjected to a series of reactions to introduce the amino group and form the desired stereochemistry.
Coupling Reaction: The intermediate is then coupled with 6-methoxypyridine under specific conditions to form the final product.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Rel-(1R,2R)-2-((6-methoxypyridin-3-yl)amino)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The amino group can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce different alcohols.
Scientific Research Applications
Medicinal Chemistry: It may serve as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Biological Studies: Its biological activity can be studied to understand its effects on various biological pathways.
Mechanism of Action
The mechanism of action of Rel-(1R,2R)-2-((6-methoxypyridin-3-yl)amino)cyclopentan-1-ol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
Rel-(1R,2R)-2-((6-methoxypyridin-3-yl)amino)cyclopentan-1-ol: can be compared with other chiral cyclopentane derivatives.
Methoxypyridine Derivatives: Compounds with similar methoxypyridine moieties can be compared to understand the influence of this group on biological activity.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the combination of functional groups, which may impart unique biological and chemical properties.
Properties
Molecular Formula |
C11H16N2O2 |
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Molecular Weight |
208.26 g/mol |
IUPAC Name |
(1R,2R)-2-[(6-methoxypyridin-3-yl)amino]cyclopentan-1-ol |
InChI |
InChI=1S/C11H16N2O2/c1-15-11-6-5-8(7-12-11)13-9-3-2-4-10(9)14/h5-7,9-10,13-14H,2-4H2,1H3/t9-,10-/m1/s1 |
InChI Key |
KWVDUWZWUITYQY-NXEZZACHSA-N |
Isomeric SMILES |
COC1=NC=C(C=C1)N[C@@H]2CCC[C@H]2O |
Canonical SMILES |
COC1=NC=C(C=C1)NC2CCCC2O |
Origin of Product |
United States |
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